Pedalitin

Übersicht

Beschreibung

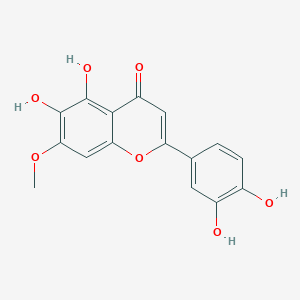

Pedalitin is a naturally occurring flavonoid compound, specifically a tetrahydroxy-monohydroxy-flavone. It is characterized by the presence of four hydroxy groups at positions 3’, 4’, 5, and 6, and a methoxy group at position 7. This compound has been isolated from various plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa . This compound is known for its antioxidant properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pedalitin involves several key steps:

Friedel–Crafts Acylation: 6-hydroxy-2,3,4-trimethoxyacetophenone is prepared by the Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in acetic acid.

Aldol Condensation: The aldol condensation of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin under basic conditions produces 2’-hydroxychalcone.

Oxidative Cyclization: The chalcone undergoes oxidative cyclization with iodine in dimethyl sulfoxide to form flavone.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Pedalitin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxy and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and dimethyl sulfoxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Drug Development

Anti-inflammatory and Antioxidant Properties

Pedalitin has demonstrated promising anti-inflammatory and antioxidant activities, making it a potential candidate for developing new therapeutic agents. Studies indicate that it can inhibit key inflammatory pathways, which may lead to treatments for chronic inflammatory diseases .

Anticancer Activity

Research shows that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its efficacy against various cancer types is currently being investigated, highlighting its potential role in oncology .

Antiviral Effects

this compound has been shown to inhibit the entry of Hepatitis C Virus (HCV) into host cells. In vitro studies revealed that this compound could block HCV entry by acting directly on virus particles and interfering with host cell mechanisms, achieving up to 78.7% inhibition at non-cytotoxic concentrations . This positions this compound as a candidate for antiviral drug development.

Functional Foods

Due to its health-promoting properties, this compound is being explored for incorporation into functional foods. Its antioxidant capacity can contribute to reducing oxidative stress-related diseases, while its anti-inflammatory effects may enhance overall health and wellness. Research suggests that foods enriched with this compound could provide additional health benefits beyond basic nutrition .

Disease Research

Neurodegenerative Diseases

this compound is being studied for its potential neuroprotective effects. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation associated with neurodegenerative conditions such as Alzheimer's disease .

Infection Control

Studies have highlighted this compound's role in controlling bacterial infections, particularly its inhibitory effects on Proteus mirabilis by reducing urease production. This action could be beneficial in treating urinary tract infections caused by this pathogen .

Data Tables

Case Studies

-

Anti-HCV Activity Study

A study conducted on flavonoids from Pterogyne nitens, including this compound, demonstrated significant inhibition of HCV entry into hepatocytes. The results indicated a dose-dependent response, with this compound showing a high efficacy without cytotoxicity to host cells . -

Inhibition of Urease Production

Research on Pedalium murex revealed that this compound effectively reduces urease enzyme production in Proteus mirabilis, which is crucial for preventing urinary tract infections. The study employed molecular docking and qPCR techniques to confirm the inhibitory effects on urease gene expression . -

Potential in Non-Alcoholic Fatty Liver Disease (NAFLD)

A recent study indicated that this compound could regulate lipid metabolism and attenuate inflammatory factors in a NAFLD cell model. This suggests its potential application in managing metabolic disorders related to liver function .

Wirkmechanismus

Pedalitin exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy groups.

Anti-Cancer Activity: It induces apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and metastasis.

Enzyme Inhibition: this compound inhibits tyrosinase and alpha-glucosidase by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions.

Vergleich Mit ähnlichen Verbindungen

Pedalitin is structurally similar to other flavonoids such as chrysoeriol, apigenin, and luteolin. it is unique in its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical and biological properties .

Chrysoeriol: Similar in structure but lacks the methoxy group at position 7.

Apigenin: Lacks the methoxy group and has different hydroxy group positions.

Luteolin: Similar structure but lacks the methoxy group and has different hydroxy group positions.

These structural differences result in variations in their antioxidant, anti-cancer, and enzyme inhibitory activities, making this compound a unique and valuable compound for research and industrial applications.

Biologische Aktivität

Pedalitin is a bioactive compound primarily derived from various plant species, notably from the genus Rabdosia, which has been recognized for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound, chemically classified as a flavonoid, exhibits a structure that contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₇, and it is characterized by a chromone backbone with hydroxyl groups that enhance its reactivity and interaction with biological molecules.

1. Inhibition of Lipoxygenase Enzymes

One of the most significant biological activities of this compound is its ability to inhibit lipoxygenase enzymes, particularly soybean lipoxygenase-1 (SLO-1). Research indicates that this compound demonstrates an IC50 value of 152.5 µM , indicating its effectiveness in inhibiting this enzyme in a time-dependent and irreversible manner. The kinetic parameters for this inhibition reveal a kinact/KI ratio of 59.6 ± 10 mM⁻¹min⁻¹ , showcasing this compound's strong inhibitory potential against lipid peroxidation processes associated with inflammation and cancer progression .

Table 1: Comparative IC50 Values of Various Compounds Against SLO-1

| Compound | IC50 (µM) |

|---|---|

| This compound | 152.5 |

| Quercetin | 3.7 |

| Rutin | TBD |

| Ursolic Acid | TBD |

| Rosmarinic Acid | TBD |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A study involving Proteus mirabilis demonstrated that this compound exhibited significant activity against urease enzyme production, which is crucial for the pathogenicity of this bacterium. The compound was found to control the expression of the UreC gene, thereby inhibiting bacterial growth effectively .

Case Study 1: Inhibition of Urease Enzyme

In an experimental setup using this compound against Proteus mirabilis, researchers observed a 30.1% inhibition of urease activity. This suggests that this compound can be an effective agent in managing infections caused by urease-producing bacteria, which are often resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on this compound's anti-inflammatory effects through its action on lipoxygenase pathways. The compound was shown to reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases .

Pharmacological Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Anti-inflammatory Treatments : Due to its ability to inhibit lipoxygenase enzymes.

- Antimicrobial Agents : Effective against specific bacterial strains, particularly those involved in urinary tract infections.

- Cancer Therapy : Investigations into its role in inhibiting tumor growth through modulation of inflammatory pathways are ongoing.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHUBDKQQPMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176915 | |

| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22384-63-0 | |

| Record name | Pedalitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22384-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pedalitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022384630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEDALITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9S9Z36F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 - 301 °C | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pedalitin?

A1: this compound has a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers commonly use techniques like 1D and 2D NMR (Nuclear Magnetic Resonance), UV-Vis (Ultraviolet-Visible) spectroscopy, and mass spectrometry to characterize this compound. [, , , , , , , ] Studies report characteristic UV absorption maxima (λmax) at around 270-275 nm and 345-350 nm. []

Q3: What are the primary biological activities reported for this compound?

A3: this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. [, , , , , , ]

Q4: How does this compound exert its antioxidant effects?

A4: this compound demonstrates potent superoxide radical scavenging activity and inhibits xanthine oxidase, an enzyme involved in the generation of reactive oxygen species. [] This inhibition of xanthine oxidase appears to be competitive. [] Additionally, this compound can inhibit lipid peroxidation, further contributing to its antioxidant properties. []

Q5: What is the mechanism of action for this compound's antiviral activity against Zika virus?

A5: Studies suggest that this compound inhibits the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. [] This inhibition may involve direct binding to the enzyme's active site. []

Q6: What evidence supports the anticancer potential of this compound?

A6: this compound has demonstrated cytotoxic activity against various cancer cell lines, including melanoma cells (B16-F10) [] and human colon cancer cells (HT29 and HCT116). [] The mechanisms underlying these effects might involve the induction of apoptosis and cell cycle arrest. []

Q7: this compound is reported to have anti-inflammatory properties. What is the basis for this activity?

A7: While specific mechanisms need further investigation, this compound's antioxidant and enzyme inhibitory effects might contribute to its anti-inflammatory potential. [, , ] Further research is necessary to fully elucidate these mechanisms.

Q8: What are the natural sources of this compound?

A9: this compound is primarily found in plants belonging to the Lamiaceae family, such as Rabdosia japonica, Salvia circinata, and Sesamum indicum (sesame). [, , ] It is often found alongside other flavonoids and phenolic compounds. [, , , ]

Q9: Does the content of this compound vary within the plant or during different growth stages?

A10: Yes, studies on Sesamum indicum indicate that this compound content, particularly in its glycosylated form (pedaliin), is higher in young leaves and tends to increase during plant growth, peaking at a specific growth stage. []

Q10: How do structural modifications affect the biological activity of this compound?

A11: The presence of the double bond between positions 2 and 3 and the hydroxyl group at position 3 in the flavone structure seems crucial for the strong mutagenicity observed in some flavonoids. [] Modifications to these positions could significantly alter this compound's activity. Furthermore, glycosylation of this compound, forming pedaliin, can affect its bioavailability and potentially its bioactivity. [, ]

Q11: What is known about the safety and toxicity profile of this compound?

A13: While generally considered safe as a natural product found in food sources, detailed toxicological studies on this compound are limited. [, ] Further research, including acute and chronic toxicity assessments, is crucial to establish its safety profile comprehensively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.